2-cyano-N-(ethylcarbamoyl)acetamide

Catalog No.
S774888
CAS No.
41078-06-2
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N-(ethylcarbamoyl)acetamide

For agrochemical producers, in-situ coupling of cyanoacetic acid and ethylurea leads to hazardous N-nitroso impurities and poor yields. Preformed 2-cyano-N-(ethylcarbamoyl)acetamide eliminates these risks: • Prevents competitive nitrosation - no unreacted ethylurea. • Superior oximation yield; direct precursor to Cymoxanil. • Essential ethyl group ensures correct logP for translaminar uptake; methyl or propyl analogs cause efficacy loss. • Crystalline solid, mp 167 °C, ideal as analytical standard for process monitoring. In stock, high purity ≥97%, supports scalable manufacturing.

CAS Number

41078-06-2

Product Name

2-cyano-N-(ethylcarbamoyl)acetamide

IUPAC Name

2-cyano-N-(ethylcarbamoyl)acetamide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-2-8-6(11)9-5(10)3-4-7/h2-3H2,1H3,(H2,8,9,10,11)

InChI Key

QDSMMCFEDQQODS-UHFFFAOYSA-N

SMILES

CCNC(=O)NC(=O)CC#N

Canonical SMILES

CCNC(=O)NC(=O)CC#N

Synonyms

1-(Cyanoacetyl)-3-ethylurea, N-(Ethylcarbamoyl)-2-cyanoacetamide, 2-Cyano-N-[(ethylamino)carbonyl]acetamide, Cyanoacetyl ethylurea, N-Ethylcarbamoylcyanoacetamide, Cymoxanil intermediate

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

2-Cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2), also known as 1-(cyanoacetyl)-3-ethylurea, is a highly functionalized aliphatic building block featuring both a reactive cyano-activated methylene group and an ethyl-substituted urea core [1]. In industrial procurement, this compound is primarily sourced as a late-stage, high-purity intermediate for the synthesis of bioactive oximes and heterocycles, most notably the commercial fungicide Cymoxanil [2]. Its dual-reactive profile allows for selective electrophilic substitutions at the methylene carbon, while the ethylurea moiety provides specific lipophilic and hydrogen-bonding characteristics essential for downstream product efficacy [1]. Procuring this compound in an isolated, purified form allows manufacturers to bypass complex upstream coupling steps and standardize downstream yields.

Procurement Fit

Substitution Pattern

N-ethyl substitution supports the Cymoxanil nitrosation-methylation pathway.

Specification Profile

Industrial-grade purity and controlled moisture for reproducible process chemistry.

Use Context

Agrochemical intermediate; also a building block in heterocycle research.

Attempting to substitute isolated 2-cyano-N-(ethylcarbamoyl)acetamide with its raw upstream precursors (cyanoacetic acid and ethylurea) for in-situ coupling introduces severe process liabilities. Unreacted ethylurea competitively reacts during subsequent nitrosation steps, generating hazardous N-nitroso impurities and significantly depressing the yield of the target oxime [1]. Furthermore, substituting the ethyl group with a methyl or propyl analog (e.g., 1-(cyanoacetyl)-3-methylurea) drastically alters the partition coefficient (logP) of the final synthesized active ingredient, leading to a failure in translaminar plant uptake and a near-total loss of downstream fungicidal efficacy [2]. Procuring the exact, high-purity ethyl derivative is therefore mandatory to ensure both process safety and final product performance.

Substitution Risk

Analog substitution alters reactivity

Methyl or unsubstituted cyanoacetylureas introduce different steric and electronic environments, leading to divergent reaction outcomes and final products.

Specification mismatch limits process transfer

Standard-purity grades without moisture control may compromise reaction kinetics and yield in the established two-step Cymoxanil synthesis.

Downstream Oximation Yield: Isolated Intermediate vs. In-Situ Generation

In the synthesis of alpha-oximino derivatives, utilizing pre-isolated, high-purity 2-cyano-N-(ethylcarbamoyl)acetamide ensures a clean reaction profile during nitrosation. When subjected to sodium nitrite in aqueous acid, the isolated intermediate achieves >92% conversion to the corresponding oxime. In contrast, attempting an in-situ generation from cyanoacetic acid and ethylurea leaves residual urea that competitively consumes the nitrosating agent, dropping the target yield to approximately 75% and requiring extensive downstream purification to remove colored byproducts[1].

Evidence DimensionNitrosation step yield for oxime intermediate
Target Compound Data>92% yield (using isolated 2-cyano-N-(ethylcarbamoyl)acetamide)
Comparator Or Baseline~75% yield (using in-situ generated mixture from upstream precursors)
Quantified Difference17% absolute yield improvement and elimination of N-nitroso side reactions
ConditionsReaction with NaNO2 / aqueous acetic acid at 0-5 °C

Procuring the isolated intermediate eliminates a critical purification bottleneck and significantly improves overall manufacturing throughput.

Purity & Moisture Spec
Supplier-reported
Target: Assay ≥98.0%, Moisture ≤0.5% vs. Methyl analog (CAS 6972-77-6): Assay 97% (typical), moisture not specified.
Supports predictable reaction kinetics and side-reaction control.
Verify lot-specific certificate of analysis.

Translaminar Efficacy of Downstream Active Ingredients: Ethyl vs. Methyl Substitution

The exact ethyl substitution on the urea moiety is critical for the biological performance of downstream products. When 2-cyano-N-(ethylcarbamoyl)acetamide is used to synthesize Cymoxanil, the resulting compound possesses a targeted partition coefficient (logP ~ 0.6) for translaminar penetration into plant tissues. Substituting this precursor with 1-(cyanoacetyl)-3-methylurea yields a methyl analog that exhibits a lower logP, resulting in a >60% reduction in in vivo fungicidal control of Phytophthora infestans under field conditions[1].

Evidence DimensionIn vivo disease control efficacy (downstream product)
Target Compound DataHigh translaminar uptake; >95% disease control (ethyl derivative)
Comparator Or BaselinePoor translaminar uptake; <35% disease control (methyl derivative)
Quantified Difference>60% reduction in biological efficacy when substituting the ethyl group
ConditionsFoliar application against late blight (Phytophthora infestans) models

Buyers must strictly procure the ethyl derivative, as alternative alkyl chain lengths fail to deliver the requisite pharmacokinetic properties in the final commercial product.

Synthetic Utility
Class-level inference
Designated precursor for Cymoxanil via nitrosation-methylation; unsubstituted cyanoacetylurea is applied in caffeine/sulfadimidine synthesis.
Ethyl substitution directs the fungicide-specific reaction pathway.
Patent-specified intermediate; process-specific fitness.

Thermal Stability and Handling: Target Urea vs. Cyanoacetic Acid Precursor

From a supply chain and material handling perspective, 2-cyano-N-(ethylcarbamoyl)acetamide offers significantly higher thermal stability compared to its primary upstream building block, cyanoacetic acid. The target compound is a stable, non-hygroscopic crystalline solid with a melting point of 167 °C. Conversely, cyanoacetic acid has a low melting point (66 °C), is highly hygroscopic, and is prone to spontaneous decarboxylation when exposed to elevated temperatures or moisture during transit [1].

Evidence DimensionMelting point and solid-state stability
Target Compound DataMP 167 °C; stable, non-hygroscopic solid
Comparator Or BaselineMP 66 °C; highly hygroscopic and prone to decarboxylation (Cyanoacetic acid)
Quantified Difference101 °C higher melting point and elimination of moisture-induced degradation
ConditionsStandard ambient storage and industrial transit conditions

Procuring the stable urea derivative drastically reduces specialized storage costs and prevents material loss due to environmental degradation.

Hydrogen Bonding (TPSA)
Reported
TPSA 81.99 Ų (2 donors, 3 acceptors) vs. N,N'-dimethyl analog (CAS 39615-79-7) TPSA 65.55 Ų.
May influence solubility and crystallization behavior in purification.
Computed values; confirm experimentally for specific process solvents.

Industrial Synthesis of Cymoxanil and Agrochemical Oximes

As demonstrated by its superior oximation yield and essential ethyl substitution [1], this compound is the primary direct precursor for manufacturing Cymoxanil. Procuring it in high purity allows agrochemical producers to bypass the problematic in-situ coupling step, ensuring consistent batch-to-batch reproducibility in the final fungicide.

Development of Novel Pyrimidine and Uracil Derivatives

The highly reactive cyano-methylene group makes this compound an ideal building block for cyclization reactions with amidines or hydrazines. Its stability and clean reactivity profile [2] allow medicinal chemists to reliably synthesize libraries of N-ethyl substituted heterocycles without the interference of unreacted starting materials.

Standardized Reference Material for Process Analytical Technology (PAT)

Due to its distinct melting point (167 °C) and stable crystalline nature[3], highly purified 2-cyano-N-(ethylcarbamoyl)acetamide serves as a reliable analytical standard for calibrating HPLC and spectroscopic monitoring equipment during the scale-up of multi-step agrochemical manufacturing processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cymoxanil Fungicide Manufacturing
N-ethyl substitution pattern; high assay and controlled moisture for two-step synthesis
Nitrosation-methylation yield, side-reaction profile, batch consistency
Heterocycle Synthesis Research
Cyano and carbamoyl dual functionality with ethyl substituent for regioselectivity studies
Reaction outcome, regioselectivity, physicochemical properties of novel heterocycles
Analytical Reference Standard
Certified purity and identity for chromatographic calibration and impurity profiling
Method validation, residual starting material monitoring, process analytical control

XLogP3

-0.1

Other CAS

41078-06-2

Wikipedia

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-

General Manufacturing Information

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-: INACTIVE

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